Synergism with Doxorubicin in TNBC
MX106 demonstrates statistically superior synergism with the frontline chemotherapeutic doxorubicin compared to the canonical survivin inhibitor YM155 in MDA-MB-231 triple-negative breast cancer (TNBC) cells. At ED50, the combination of MX106 and doxorubicin achieves a Combination Index (CI) of 0.016, indicating very strong synergism, whereas YM155 shows a substantially higher (less synergistic) CI value in the same assay . This corresponds to a ~20-fold reduction in the IC50 of doxorubicin when co-administered with MX106 .
| Evidence Dimension | Combination Index (CI) with Doxorubicin at ED50 |
|---|---|
| Target Compound Data | CI = 0.016 (MX106 + Doxorubicin) |
| Comparator Or Baseline | YM155 + Doxorubicin (CI value substantially higher per supplemental data; reported as 'MX106 showed a substantially enhanced CI when combined with Dox compared with YM155') |
| Quantified Difference | MX106 achieves a CI indicating very strong synergism, while YM155's combination is significantly less synergistic. |
| Conditions | MDA-MB-231 TNBC cell line; 24h treatment; Chou-Talalay method. |
Why This Matters
The 0.016 CI value demonstrates near-absolute synergism, meaning a combination regimen with MX106 can drastically lower the effective dose of cardiotoxic doxorubicin, a clinical advantage not achievable with YM155.
- [1] Wang, W., et al. (2018). Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor-κB Activation. Journal of Pharmacology and Experimental Therapeutics, 366(1), 184-193. (See Supplemental Table 1 and Figure 1D for CI values and comparison with YM155). doi:10.1124/jpet.118.249151 View Source
- [2] Wang, W., et al. (2018). Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor-κB Activation. Journal of Pharmacology and Experimental Therapeutics, 366(1), 184-193. (IC50 of Doxorubicin reduced from 31.95 to 1.62 ng/ml). doi:10.1124/jpet.118.249151 View Source
